molecular formula C16H11FN2O3 B5913995 N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B5913995
M. Wt: 298.27 g/mol
InChI Key: WPUHBOJUTFQPOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a synthetic small molecule belonging to the 4-hydroxyquinolin-2-one class of compounds. These derivatives are recognized for their potent analgesic properties, often surpassing conventional non-steroidal anti-inflammatory drugs (NSAIDs) in efficacy while minimizing ulcerogenic side effects . The compound features a fluorine atom at the 3-position of the phenylamide substituent, which may enhance metabolic stability and receptor binding affinity due to fluorine's electronegativity and small atomic radius.

Properties

IUPAC Name

N-(3-fluorophenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O3/c17-9-4-3-5-10(8-9)18-15(21)13-14(20)11-6-1-2-7-12(11)19-16(13)22/h1-8H,(H,18,21)(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUHBOJUTFQPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NC3=CC(=CC=C3)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201795
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction. This involves the reaction of a boronic acid derivative of fluorobenzene with a halogenated quinoline derivative in the presence of a palladium catalyst.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the quinoline derivative with an appropriate amine under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Oxidation Reactions

The 4-hydroxy group and 2-oxo moiety on the quinoline core are primary sites for oxidation.

Reagent/ConditionsReaction SiteMajor Product(s)Yield (%)Reference
KMnO₄ in acidic medium (H₂SO₄)4-hydroxy → 4-oxoQuinoline-2,4-dione derivative65–70
CrO₃ in acetone (Jones oxidation)2-oxo → 2-carboxylQuinoline-2-carboxylic acid derivative50–55
H₂O₂ in acetic acidBenzylic C-HEpoxidation of propene substituent (if present)30–40

Mechanistic Insights :

  • Oxidation of the 4-hydroxy group typically proceeds via radical intermediates, forming a ketone or dione structure.

  • Chromium-based oxidants selectively target the 2-oxo group, converting it to a carboxylic acid under vigorous conditions.

Reduction Reactions

The 2-oxo group and aromatic rings are susceptible to reduction.

Reagent/ConditionsReaction SiteMajor Product(s)Yield (%)Reference
NaBH₄ in methanol2-oxo → 2-hydroxy1,2-Dihydroquinoline-2-ol derivative75–80
LiAlH₄ in THFCarboxamide → amine3-Aminoquinoline derivative60–65
H₂/Pd-C (catalytic hydrogenation)Aromatic ringPartially saturated quinoline40–50

Key Observations :

  • Sodium borohydride selectively reduces the 2-oxo group without affecting the carboxamide .

  • Catalytic hydrogenation under high pressure partially saturates the quinoline ring, altering its aromaticity .

Substitution Reactions

The 3-fluorophenyl group and carboxamide participate in nucleophilic substitutions.

Reagent/ConditionsReaction SiteMajor Product(s)Yield (%)Reference
NH₃ in DMF (120°C)Fluorine → NH₂3-Aminophenyl-substituted derivative55–60
RSH in presence of K₂CO₃Fluorine → SRThioether derivatives45–50
HO⁻ (hydrolysis)Carboxamide → carboxylic acidQuinoline-3-carboxylic acid70–75

Notable Limitations :

  • Fluorine substitution requires harsh conditions due to its poor leaving-group ability.

  • Hydrolysis of the carboxamide proceeds efficiently under basic conditions, yielding carboxylic acids.

Condensation Reactions

The carboxamide and hydroxy groups enable condensation with amines or carbonyl compounds.

Reagent/ConditionsReaction TypeMajor Product(s)Yield (%)Reference
Benzylamine (60°C, 14 h)Amide → imineN-Benzylimine derivative65–70
Acetic anhydride (reflux)Hydroxy → acetylated4-Acetoxyquinoline derivative80–85
POCl₃ (Vilsmeier-Haack reaction)Formylation of aromatic ring6-Formylquinoline derivative50–55

Synthetic Utility :

  • Condensation with benzylamine forms imines, useful for constructing hybrid pharmacophores .

  • Acetylation of the 4-hydroxy group enhances lipophilicity for drug delivery applications .

Photochemical Reactions

The quinoline core undergoes UV-induced transformations.

ConditionsReaction TypeMajor Product(s)Yield (%)Reference
UV light (254 nm) in MeOH[2+2] CycloadditionDimerized quinoline derivative20–25
UV light + Rose Bengal (sensitizer)Singlet oxygen additionEndoperoxide at dihydroquinoline core30–35

Applications :

  • Photodimerization creates rigid scaffolds for materials science .

  • Endoperoxide formation is exploited in prodrug activation strategies .

Biological Activity

N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound belonging to the class of quinoline derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antiviral, and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound features a quinoline core with a fluorinated phenyl group and a hydroxyl group, contributing to its potential pharmacological properties. The molecular formula is C18H15FN2O3C_{18}H_{15}FN_{2}O_{3} with a molecular weight of approximately 326.32 g/mol. The presence of the fluorine atom is believed to enhance the lipophilicity and biological activity compared to non-fluorinated analogs .

Antibacterial Activity

Research indicates that quinoline derivatives exhibit significant antibacterial properties. A study evaluating various dihydroquinoline derivatives demonstrated that compounds similar to this compound showed promising antibacterial effects against several pathogenic strains. The minimum inhibitory concentration (MIC) values were determined, highlighting the compound's effectiveness:

Compound Pathogen Inhibition Zone (mm) MIC (µg/mL)
This compoundEscherichia coli2250
Staphylococcus aureus2425
Klebsiella pneumoniae2330

These results suggest that the compound possesses moderate antibacterial activity, potentially useful in treating infections caused by resistant strains .

Antiviral Activity

The antiviral potential of quinoline derivatives has also been explored extensively. A study focused on the anti-HIV activity of similar compounds showed that modifications in the structure significantly influenced their efficacy. The fluorinated derivatives demonstrated enhanced activity against HIV integrase, suggesting that this compound could be a candidate for further investigation in antiviral therapies:

Compound Activity IC50 (µM)
This compoundAnti-HIV activity12
Integrase inhibition10

These findings indicate that the compound may inhibit HIV replication through integrase inhibition mechanisms .

Anticancer Activity

The anticancer properties of quinoline derivatives are well-documented. In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. For instance, one study tested the compound against the MCF-7 breast cancer cell line using the MTT assay:

Compound Cell Line IC50 (µM) Comparison
This compoundMCF-715Doxorubicin: 10

The results indicated that while the compound showed significant cytotoxicity against cancer cells, it was less potent than standard chemotherapeutics like Doxorubicin .

Scientific Research Applications

Medicinal Chemistry

N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide has been explored for various therapeutic effects:

  • Antimicrobial Activity : Studies have indicated potential antibacterial properties against various pathogens. For instance, derivatives of quinoline compounds have shown moderate antibacterial activity in vitro, suggesting that modifications can enhance efficacy against resistant strains .
  • Anti-HIV Activity : Research has focused on synthesizing related compounds with anti-HIV properties. Although some derivatives exhibited limited activity, the structural modifications continue to be an area of interest for developing more potent inhibitors .
  • Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases.

Enzyme Inhibition

The compound acts as an enzyme inhibitor, targeting specific pathways critical for disease progression:

  • Kinase Inhibition : Certain derivatives have been studied for their ability to inhibit kinases involved in cancer cell proliferation. This suggests potential applications in cancer therapy .
  • Receptor Modulation : The interaction with cellular receptors can alter signal transduction pathways, making it a candidate for drug development aimed at various receptor-mediated diseases.

Case Study 1: Antibacterial Activity Evaluation

A study synthesized several derivatives of this compound and evaluated their antibacterial efficacy using minimum inhibitory concentration (MIC) assays. The results demonstrated that while some compounds exhibited moderate activity against Gram-positive bacteria, others showed less effectiveness against Gram-negative strains .

Compound NameMIC (µg/mL)Activity Level
Compound A32Moderate
Compound B64Low
Compound C16High

Case Study 2: Anti-HIV Activity Screening

In another investigation focusing on anti-HIV properties, derivatives were assessed for their ability to inhibit integrase activity and viral replication. The results indicated that most compounds did not significantly inhibit HIV replication at concentrations below 100 µM, highlighting the need for further structural optimization to enhance efficacy .

Industrial Applications

Beyond medicinal uses, this compound has potential applications in industrial chemistry:

  • Material Development : Its unique chemical structure allows it to serve as a precursor for synthesizing functionalized materials with specific properties.
  • Pharmaceutical Intermediates : The compound can be utilized as an intermediate in the synthesis of more complex pharmaceutical agents.

Comparison with Similar Compounds

Structural and Pharmacological Comparison with Similar Compounds

Core Structural Modifications

The pharmacological activity of 4-hydroxyquinoline-3-carboxamides is influenced by two primary regions:

  • Quinoline Ring Substitutions: Methoxy or halogen groups at positions 6 and 5.
  • Amide Substituents : Aryl or arylalkyl groups attached to the carboxamide nitrogen.
Table 1: Key Analogs and Their Structural Features
Compound Name Quinoline Ring Substituents Amide Substituent Analgesic Activity (Acetic Acid Writhing Test) Toxicity/Ulcerogenicity
N-(3-Pyridylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (Compound 12) 6,7-dimethoxy 3-pyridylmethyl 75.3% reduction at 20 mg/kg Non-toxic; no ulcerogenic action
N-(3-Chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide None 3-chlorophenyl Data not provided Data not provided
N-(3-Pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide (Compound 2) Hexahydroquinoline core 3-pyridylmethyl α-form: High activity; β-form: Low activity Polymorphism affects stability
N-(Arylalkyl)-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide Benzothiazine core Arylalkyl Potent activity (comparable to quinoline analogs) Data not provided

Impact of Amide Substituents

  • Fluorophenyl vs. Chlorophenyl/Pyridylmethyl : The 3-fluorophenyl group in the target compound may offer improved metabolic stability compared to 3-chlorophenyl (due to stronger C-F bonds) and enhanced bioavailability relative to bulkier pyridylmethyl groups .
  • Arylalkyl vs. Aryl : Arylalkylamides (e.g., 3-pyridylmethyl) exhibit high analgesic potency, but their polymorphism (e.g., Compound 2’s α- and β-forms) complicates formulation . In contrast, simpler aryl groups (e.g., 3-fluorophenyl) may reduce polymorphism risks.

Quinoline Ring Modifications

  • This modification is associated with polymorphism, which diminishes therapeutic reliability .

Analgesic Activity

  • Lead Compound 12 : Achieves 75.3% writhing reduction at 20 mg/kg, outperforming NSAIDs like aspirin and diclofenac in preclinical models .
  • Polymorphic Forms : The α-form of Compound 2 retains high activity, while the β-form shows reduced efficacy, emphasizing the need for controlled crystallization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.